N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(ethylthio)benzamide
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Overview
Description
N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(ethylthio)benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a benzamide core, an ethylthio group, and a dioxidoisothiazolidinyl moiety. Its distinct chemical properties make it a subject of study in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(ethylthio)benzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzamide core, followed by the introduction of the ethylthio group through a nucleophilic substitution reaction. The dioxidoisothiazolidinyl moiety is then incorporated via a cyclization reaction under controlled conditions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carried out under optimized conditions. The use of continuous flow reactors can also be considered to enhance efficiency and scalability. Purification processes such as recrystallization, chromatography, and distillation are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(ethylthio)benzamide undergoes various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The benzamide core can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents or nucleophiles in the presence of catalysts like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(ethylthio)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(ethylthio)benzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects. The dioxidoisothiazolidinyl moiety is believed to play a crucial role in its activity, potentially through redox reactions or covalent binding to target molecules.
Comparison with Similar Compounds
N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(ethylthio)benzamide can be compared with other compounds that have similar structural features or biological activities. Some similar compounds include:
N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(methylthio)benzamide: Differing by the presence of a methylthio group instead of an ethylthio group.
N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(propylthio)benzamide: Differing by the presence of a propylthio group.
N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(butylthio)benzamide: Differing by the presence of a butylthio group.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2-ethylsulfanylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S2/c1-2-24-17-7-4-3-6-16(17)18(21)19-14-8-10-15(11-9-14)20-12-5-13-25(20,22)23/h3-4,6-11H,2,5,12-13H2,1H3,(H,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMQSSGORUGLHRW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)N3CCCS3(=O)=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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